molecular formula C14H11N3O5S B4291084 2-(benzylthio)-4,6-dinitrobenzamide

2-(benzylthio)-4,6-dinitrobenzamide

Cat. No. B4291084
M. Wt: 333.32 g/mol
InChI Key: XUFKWRLMYACYFO-UHFFFAOYSA-N
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Description

2-(Benzylthio)-4,6-dinitrobenzamide, commonly known as BDNB, is a chemical compound that has been used extensively in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.29 g/mol. BDNB is a powerful inhibitor of thiol enzymes and has been used in numerous studies to investigate the role of these enzymes in various biological processes.

Scientific Research Applications

Synthesis of Novel Compounds

2-(Benzylthio)-4,6-dinitrobenzamide is utilized in the synthesis of various heterocyclic compounds. It has been used in the cyclization process to form 4,6-dinitro-1, 2-benzisothiazol-3-ones using SO(2)Cl(2) in CH(2)Cl(2) at room temperature. This process has led to the creation of a range of O- and N-alkylated products. Additionally, the oxidation of these compounds under specific conditions can result in the formation of S-oxides, S, S-dioxides, and even unexpected ring-opening products like sulfamides (Zlotin et al., 2000).

Molecular Structure Studies

Research has also focused on understanding the molecular structures of compounds synthesized from 2-(benzylthio)-4,6-dinitrobenzamide. For instance, a study on the crystal and molecular structures of compounds like 2,4-dinitro-N-phenyl-6-(phenyl­azo)­benzamide, derived from reactions involving 2-(benzylthio)-4,6-dinitrobenzamide, has provided insights into their unexpected molecular structures (Chernyshev et al., 2002).

Antitubercular Agents

In the field of medicinal chemistry, derivatives of 2-(benzylthio)-4,6-dinitrobenzamide have been identified as potential antitubercular agents. A study focused on benzamide scaffolds derived from PBTZ169, where N-benzyl 3,5-dinitrobenzamides, closely related to 2-(benzylthio)-4,6-dinitrobenzamide, were identified as effective anti-TB compounds. These compounds showed promising in vitro activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Li et al., 2018).

Synthesis of Dinitrobenzo[b]thiophenes

Another application in synthetic chemistry involves the synthesis of 2-aryl-4,6-dinitrobenzo[b]thiophenes from 2-(benzylthio)-4,6-dinitrobenzamides. This method is based on the treatment of ortho-NO2 in (E)-2,4,6-trinitrostilbenes with PhCH2SH/K2CO3 followed by transformations of the resulting 2-benzylthio-4,6-dinitrostilbenes. Such synthetic routes are significant for creating novel compounds with potential applications in various fields (Sapozhnikov et al., 2004).

Development of Antimicrobial Agents

In the realm of antimicrobial research, there's a study focusing on the synthesis and evaluation of nitrobenzamide derivatives, which are structurally related to 2-(benzylthio)-4,6-dinitrobenzamide. These compounds have been found to exhibit considerable in vitro antitubercular activity, opening new directions for antitubercular drug discovery (Wang et al., 2019).

properties

IUPAC Name

2-benzylsulfanyl-4,6-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c15-14(18)13-11(17(21)22)6-10(16(19)20)7-12(13)23-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFKWRLMYACYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=CC(=C2C(=O)N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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